3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
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Overview
Description
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzyl chloride with 3-amino-1,2,4-triazole in the presence of a base, followed by cyclization with thiourea . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazolopyrimidines.
Scientific Research Applications
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole ring structure and exhibits similar biological activities, including anticancer and antimicrobial properties.
1,2,3-Triazolo[4,5-d]pyrimidine derivatives: These derivatives have been studied for their enzyme inhibitory activities and potential as therapeutic agents.
Uniqueness
3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorobenzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5S/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGONDBBIVMEHGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=S)N=CN3)N=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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